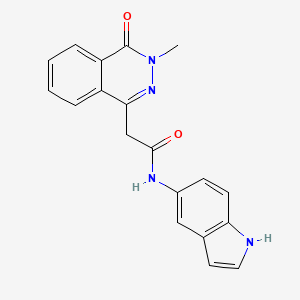

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features both an indole and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: Starting with an indole derivative, such as 5-bromoindole, which undergoes a nucleophilic substitution reaction to introduce the acetamide group.

Synthesis of the Phthalazinone Moiety: The phthalazinone component can be synthesized from phthalic anhydride and hydrazine, followed by methylation to introduce the 3-methyl group.

Coupling Reaction: The final step involves coupling the indole derivative with the phthalazinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the phthalazinone moiety using reducing agents such as sodium borohydride.

Substitution: The indole and phthalazinone rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the phthalazinone moiety could produce phthalazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with proteins and enzymes, making it a candidate for drug discovery.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Compounds with indole and phthalazinone structures have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, potentially inhibiting or modulating their activity. The phthalazinone moiety may interact with DNA or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1H-indol-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Similar structure but with the indole moiety at a different position.

N-(1H-indol-5-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the methyl group on the phthalazinone moiety.

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide: Contains a quinazolinone moiety instead of phthalazinone.

Uniqueness

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on existing literature, including data tables and key findings from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H16N4O2 and a molecular weight of approximately 284.32 g/mol. Its structure features an indole moiety linked to a phthalazine derivative, which is believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5d | Staphylococcus aureus | 37.9 - 113.8 μM | |

| 5g | Pseudomonas aeruginosa | 248 - 372 μM | |

| 5k | Escherichia coli | 372 - 1240 μM |

These compounds demonstrated significant antibacterial activity, often surpassing traditional antibiotics like ampicillin. The most sensitive strain was identified as S. aureus, while L. monocytogenes showed the highest resistance.

Anticancer Potential

Indole derivatives are known for their anticancer properties, and several studies have explored their mechanisms of action:

- Mechanism of Action : Indole-based compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 μM depending on the cell line tested.

Additional Biological Activities

Apart from antimicrobial and anticancer activities, indole derivatives have been reported to possess:

- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

- Antiviral Activity : Preliminary data indicate potential efficacy against viruses such as HIV and Hepatitis C, although further research is required to elucidate these effects.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its biological activity?

- Answer: The compound integrates an indole moiety (common in natural products and pharmaceuticals) and a 3-methyl-4-oxophthalazine group. The indole contributes to hydrophobic interactions with biological targets, while the phthalazinone may enhance binding to enzymes via hydrogen bonding. The acetamide linker provides conformational flexibility, critical for target engagement. Structural analogs (e.g., benzodioxole or triazole derivatives) show altered bioactivity, emphasizing the importance of substituent placement .

Q. What is the standard synthetic pathway for this compound?

- Answer: Synthesis typically involves multi-step reactions:

Indole functionalization : Introduction of substituents at the 5-position of indole via electrophilic substitution.

Phthalazinone synthesis : Cyclization of substituted phthalic anhydrides with hydrazine derivatives.

Acetamide coupling : Amide bond formation between the indole and phthalazinone moieties using coupling agents (e.g., carbodiimides) under controlled pH and temperature .

Purification often employs column chromatography or recrystallization.

Q. Which analytical techniques are essential for structural validation?

- Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments (e.g., indole NH at ~10 ppm, phthalazinone carbonyl at ~170 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Infrared (IR) Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Answer: Critical parameters include:

- Temperature control : Lower temperatures (~0–5°C) during amide coupling reduce side reactions.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Gradient elution in HPLC separates closely related by-products. Recent studies show a 15–20% yield increase using microwave-assisted synthesis .

Q. How should researchers resolve contradictions in reported biological activity (e.g., antitumor vs. antimicrobial effects)?

- Answer: Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests) and incubation times.

- Concentration-dependent effects : Perform dose-response curves (IC₅₀ vs. MIC).

- Off-target interactions : Use siRNA knockdown or competitive binding assays to validate specificity. For example, notes antitumor activity via tubulin inhibition, while antimicrobial effects may involve membrane disruption .

Q. What methodologies elucidate the compound’s interaction with enzymes like fumarate hydratase?

- Answer:

- X-ray crystallography : Resolves binding modes (e.g., PDB ID 5F91 shows phthalazinone anchoring in the active site) .

- Hydrogen-Deuterium Exchange (HDX) : Maps conformational changes in the enzyme upon compound binding.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .

Q. How do structural modifications (e.g., indole substituents) alter bioactivity?

- Answer:

- Electron-withdrawing groups (e.g., Cl at indole 4-position) enhance anticancer potency by increasing electrophilicity.

- Methoxy groups improve solubility but reduce membrane permeability.

- Comparative SAR studies (e.g., replacing phthalazinone with pyrimidine) show a 50% drop in enzyme inhibition, highlighting the phthalazinone’s role .

Q. What computational tools predict the compound’s ADMET properties?

- Answer:

- QSAR models : Predict logP (2.8 ± 0.3) and solubility (LogS = -4.1).

- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (low for this compound due to high polarity).

- CYP450 inhibition assays : Microsomal studies identify potential drug-drug interactions .

Q. Methodological Guidance

Q. How to design in vitro assays for target validation?

- Answer:

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, VEGFR2).

- Antimicrobial testing : Follow CLSI guidelines for broth microdilution (MIC ≤ 8 µg/mL indicates potency).

- Apoptosis assays : Flow cytometry with Annexin V/PI staining .

Q. What strategies mitigate metabolic instability in preclinical studies?

- Answer:

- Prodrug design : Mask amide groups with ester prodrugs (e.g., acetylated derivatives).

- Cytochrome P450 inhibitors : Co-administer ketoconazole to prolong half-life.

- Metabolite identification : LC-MS/MS identifies oxidation hotspots (e.g., indole C-7) for targeted deuteration .

Properties

Molecular Formula |

C19H16N4O2 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |

InChI |

InChI=1S/C19H16N4O2/c1-23-19(25)15-5-3-2-4-14(15)17(22-23)11-18(24)21-13-6-7-16-12(10-13)8-9-20-16/h2-10,20H,11H2,1H3,(H,21,24) |

InChI Key |

OUNZFFCWJFJROV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.